
Boc,bzl-D-ala-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Boc,bzl-D-ala-OH” is a chemical compound with the empirical formula C15H21NO4 . It has a molecular weight of 279.33 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of peptides like “Boc,bzl-D-ala-OH” often involves solid-phase peptide synthesis (SPPS) or solution phase synthesis . In the case of Boc-SPPS, the Boc/Bzl strategy is employed for temporary/permanent functional group protection . The Boc group is approximately 10,000 times more sensitive to acidolysis and can be removed with neat TFA, while the Bzl-based side chain protecting groups and linkers are fully stable to TFA and are deprotected using anhydrous HF .
Molecular Structure Analysis
The SMILES string of “Boc,bzl-D-ala-OH” is CC@@HC(=O)OC(C)(C)C)C(O)=O . The InChI is 1S/C15H21NO4/c1-11(13(17)18)16(14(19)20-15(2,3)4)10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,17,18)/t11-/m1/s1 .
Chemical Reactions Analysis
The formation of the amide bond is one of the fundamental reactions in organic synthesis . In Boc-SPPS, the Boc and Bzl protecting groups are acid labile . However, the Boc group is approximately 10,000 times more sensitive to acidolysis and can be removed with neat TFA, while the Bzl-based side chain protecting groups and linkers are fully stable to TFA and are deprotected using anhydrous HF .
Physical And Chemical Properties Analysis
“Boc,bzl-D-ala-OH” has a boiling point of 416.0±34.0 °C and a density of 1.146±0.06 g/cm3 . Its pKa is 4.02±0.10 .
Aplicaciones Científicas De Investigación
Peptide Synthesis
Boc,bzl-D-ala-OH is used in peptide synthesis, particularly in solution phase peptide synthesis . This method was the first developed and the only method for peptide synthesis until the solid phase peptide synthesis (SPPS) was introduced . Some peptides, due to their chemical structure, cannot be synthesized by SPPS, and the solution phase synthesis is still favorable to make them .
Synthesis of Biphalin
Biphalin is a dimeric analogue of enkephalin in which two tetra-amino acid fragments (Tyr-D-Ala-Gly-Phe-) are joined tail to tail by a hydrazide bridge . The synthesis of this octapeptide and its analogues requires synthesis in solution because routine synthesis on a polymeric support is not possible . Boc,bzl-D-ala-OH can be used in the synthesis of such peptides .
Opioid Receptor Research
Biphalin shows high affinity at both μ and δ opioid receptors and produces a more robust spinal analgesia than morphine after intrathecal administration . The synthesis of biphalin and its analogues, which involves Boc,bzl-D-ala-OH, is crucial in opioid receptor research .
Solid Phase Peptide Synthesis (SPPS)
Boc,bzl-D-ala-OH can also be used in solid phase peptide synthesis (SPPS) . SPPS has evolved as a diverse approach for the efficient synthesis of peptides . The peptide chain is assembled from the C-terminus to N-terminus in iterative cycles of coupling (amide bond formation) and deprotection (removal of N α -amine protection) using orthogonal protections strategies for N α -amino group and reactive side chains .
Synthesis of Peptides with Different C-terminal Functionalities
Boc,bzl-D-ala-OH can be used in the synthesis of peptides with different C-terminal functionalities . This is achieved through a variation of manual in situ neutralization protocols for Boc-SPPS .
Research on Bivalent Ligands
Boc,bzl-D-ala-OH is used in the synthesis of bivalent ligands . These are compounds that can interact with two binding sites simultaneously, and they have potential applications in various areas of biological research .
Mecanismo De Acción
Target of Action
Boc,bzl-D-ala-OH is a protected form of the amino acid D-alanine. The primary targets of this compound are proteins and peptides that require the incorporation of D-alanine during their synthesis .
Mode of Action
The compound acts as a building block in peptide synthesis. It is used in the formation of amide bonds, a fundamental reaction in organic synthesis . The Boc (tert-butoxycarbonyl) group protects the amino group, and the benzyl (Bzl) group protects the carboxyl group of D-alanine. These protecting groups prevent unwanted side reactions during peptide synthesis .
Biochemical Pathways
Boc,bzl-D-ala-OH is involved in the biochemical pathway of peptide synthesis. It is used in both solution and solid-phase peptide synthesis, contributing to the formation of linear and cyclic peptides . The compound plays a crucial role in the synthesis of complex natural products such as ramoplanin A2, ramoplanose aglycon, ustiloxin, and teicoplanin aglycon .
Result of Action
The result of the action of Boc,bzl-D-ala-OH is the successful incorporation of D-alanine into peptide chains with minimal side reactions. This leads to the synthesis of the desired peptide with the correct sequence and stereochemistry .
Action Environment
The action of Boc,bzl-D-ala-OH is influenced by the conditions of the peptide synthesis. Factors such as temperature, solvent, and the presence of other reagents can affect the efficiency of amide bond formation and the stability of the compound . The compound is designed to be stable under a wide range of conditions, making it a versatile tool in peptide synthesis.
Safety and Hazards
Direcciones Futuras
The future directions of “Boc,bzl-D-ala-OH” are not explicitly mentioned in the retrieved papers. However, it’s worth noting that significant effort has been devoted to the optimization of solid-phase peptide synthesis (SPPS) to maximize the process to facilitate the synthesis of a desired peptide sequence, without extensive optimization or resynthesis .
Propiedades
IUPAC Name |
(2R)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-11(13(17)18)16(14(19)20-15(2,3)4)10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,17,18)/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGPVQDUOSMACR-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(CC1=CC=CC=C1)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)N(CC1=CC=CC=C1)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc,bzl-D-ala-OH | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



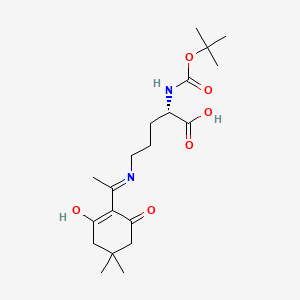



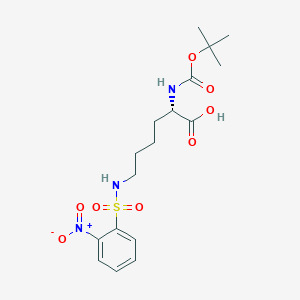
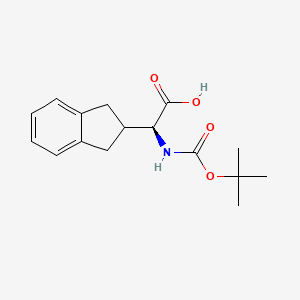


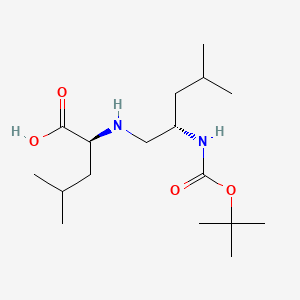
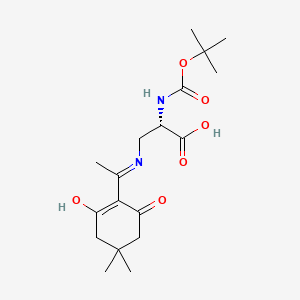

![Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B613686.png)